molecular formula C16H15BrN2O2S B2688468 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-83-0

1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2688468
CAS No.: 886924-83-0
M. Wt: 379.27
InChI Key: RZUSVHYMSVAVGX-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromobenzyl group and an ethylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction, where the benzimidazole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and room temperature.

    Substitution: Amines, thiols, potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with fewer oxygen atoms or modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole has various scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Biological Studies: It can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: The compound may find applications in the development of new materials with specific properties, such as electroluminescent materials or sensors.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for the development of new chemical entities.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of a bromine atom.

    1-(4-Methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a methyl group instead of a bromine atom.

    1-(4-Nitrobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a nitro group instead of a bromine atom.

Uniqueness: 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the bromobenzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSVHYMSVAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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